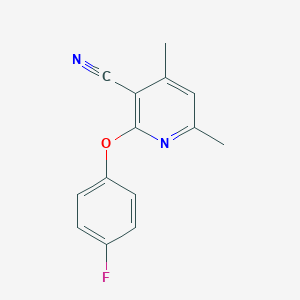![molecular formula C15H20N2O2S B5577696 2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B5577696.png)
2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves arylsulfonylation reactions. For instance, the compound 1-[(4-tert-Butylphenyl)sulfonyl]-1H-benzimidazole was synthesized via arylsulfonylation of 1-hydroxymethyl-1H-benzimidazole in the presence of triethylamine, indicating a similar pathway could be applied for synthesizing 2-(tert-Butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole derivatives (Abdireymov et al., 2011).
Molecular Structure Analysis
The structure of benzimidazole derivatives like 1-[(4-tert-Butylphenyl)sulfonyl]-1H-benzimidazole features a dihedral angle between the benzimidazole and benzene rings, which may be similar in 2-(tert-Butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole derivatives, affecting their molecular properties (Abdireymov et al., 2011).
Chemical Reactions and Properties
Benzimidazole compounds are known for their ability to undergo various chemical reactions, including sulfonation and aminosulfonylation, which influence their chemical properties and reactivity. For example, the sulfonation reaction has been extensively used to modify the chemical properties of benzimidazole derivatives, leading to the formation of various biologically active compounds (Dong et al., 2021).
Aplicaciones Científicas De Investigación
Benzimidazole Derivatives as Nonpeptide Antagonists
Benzimidazole derivatives, including those with tert-butylsulfonyl groups, have been explored for their potential as nonpeptide luteinizing hormone-releasing hormone (LHRH) antagonists. For example, a study by Li et al. (2005) discusses the optimization of an LHRH antagonist series starting from a 2-cyclopropyl substituted benzimidazole, leading to the discovery of potent compounds (Li et al., 2005).
Synthesis and Reactivity of Benzylic Sulfonium Salts
Research by Forrester et al. (2001) delves into the synthesis of benzylic sulfonium salts and their application in benzylation reactions under near-neutral conditions. This includes sulfonium salts related to benzimidazole structures (Forrester et al., 2001).
Antimicrobial Applications of Pyrazolopyrimidines
A study by Alsaedi et al. (2019) reports the synthesis of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. This research highlights the antimicrobial activities of these novel sulfone derivatives, indicating their potential in medicinal applications (Alsaedi et al., 2019).
Angiotensin II Antagonists
Research in the field of angiotensin II antagonism has also seen the use of tert-butyl sulfonyl derivatives. Ashton et al. (1994) have prepared compounds with high affinity for the AT1 receptor, demonstrating their potential in treating conditions like hypertension (Ashton et al., 1994).
Structural Chemistry of Benzimidazole Compounds
A study by Abdireymov et al. (2011) focuses on the structural chemistry of 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole, providing insights into the molecular arrangement and potential applications in material science (Abdireymov et al., 2011).
Copper-Catalyzed Aminosulfonylation Reactions
In organic synthesis, copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates has been investigated, as reported by Dong et al. (2021). This method is noted for its simplicity and potential in synthesizing bioactive compounds (Dong et al., 2021).
Metal Complexes with Benzimidazole Derived Sulfonamide
Ashraf et al. (2016) explored the synthesis and antimicrobial activity of metal complexes involving benzimidazole derived sulfonamide. This research offers insights into the potential biomedical applications of these complexes (Ashraf et al., 2016).
Ionic Liquid Catalysts in Synthesis
The use of ionic liquids, such as 1,3-disulfonic acid benzimidazolium chloride, as catalysts in the synthesis of functionalized compounds, like tetrahydropyridine, highlights an environmentally friendly approach in chemical synthesis (Abbasi, 2015).
Sulfonated Polyimides with Benzimidazole Groups
Li et al. (2007) synthesized sulfonated polyimides containing benzimidazole groups, emphasizing their application in proton exchange membranes. This study contributes to advancements in materials science, particularly in the development of high-performance polymeric materials (Li et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-tert-butylsulfonyl-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-15(2,3)20(18,19)11-8-9-14-16-12-6-4-5-7-13(12)17(14)10-11/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWYAULMPSIJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CN2C3=C(CCCC3)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)


![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5577635.png)
![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)
![N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5577647.png)
![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5577662.png)
![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5577668.png)

![N-(tert-butyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5577691.png)
![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)
![N-[3-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5577710.png)
![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)
![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5577723.png)